molecular formula C19H17ClFNO2S B2614494 ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 339098-17-8

ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B2614494
CAS No.: 339098-17-8
M. Wt: 377.86
InChI Key: YDRPQGZDQYAQLU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro and fluoro substituents on the benzyl ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzothiazine core reacts with 2-chloro-6-fluorobenzyl chloride under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazine derivatives.

Scientific Research Applications

Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its binding affinity to target proteins or enzymes, leading to modulation of their activity. The benzothiazine core may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
  • Ethyl 4-(2-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate
  • Ethyl 4-(2-bromobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Uniqueness

Ethyl 4-(2-chloro-6-fluorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

ethyl 4-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFNO2S/c1-3-24-19(23)18-12(2)22(16-9-4-5-10-17(16)25-18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRPQGZDQYAQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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